2-Amino-4-fluoro-5-hydroxybenzoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This 2-Amino-4-fluoro-5-hydroxybenzoic acid (CAS 1250931-52-2) features a unique 2-amino-4-fluoro-5-hydroxy substitution pattern. The 4-fluoro group ortho to the amine alters electron density and pKa, enabling unique reactivity in amide coupling and cross-coupling reactions. Three orthogonally reactive groups (-NH2, -COOH, -OH) allow sequential derivatization. The fluorine provides a 19F NMR handle. For advanced medicinal chemistry and chemical biology research.

Molecular Formula C7H6FNO3
Molecular Weight 171.127
CAS No. 1250931-52-2
Cat. No. B578674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-5-hydroxybenzoic acid
CAS1250931-52-2
Synonyms2-aMino-4-fluoro-5-hydroxybenzoic acid
Molecular FormulaC7H6FNO3
Molecular Weight171.127
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)F)N)C(=O)O
InChIInChI=1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12)
InChIKeyIKMAMBNXGFEOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluoro-5-hydroxybenzoic Acid (CAS 1250931-52-2) | Technical Specifications & Research-Grade Sourcing


2-Amino-4-fluoro-5-hydroxybenzoic acid (CAS 1250931-52-2) is a polysubstituted aromatic building block with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It features a benzoic acid core functionalized with amino (2-position), fluoro (4-position), and hydroxy (5-position) groups, creating a unique hydrogen-bonding and electronic profile for medicinal chemistry and chemical biology applications [1].

Why Regioisomeric or Non-Fluorinated Analogs Cannot Substitute for 2-Amino-4-fluoro-5-hydroxybenzoic Acid


The precise 2-amino, 4-fluoro, 5-hydroxy substitution pattern on the benzoic acid ring cannot be mimicked by close regioisomers or non-fluorinated analogs. The fluorine atom at the 4-position ortho to the amino group significantly alters the electron density of the aromatic ring via its strong negative inductive effect (-I) and weak positive mesomeric effect (+M), directly impacting the pKa of the adjacent functional groups and the compound‘s overall lipophilicity [1]. This unique electronic environment dictates specific reactivity in amide coupling, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions that would proceed differently or fail entirely with the 3-amino-4-fluoro or 2-amino-5-fluoro isomers . Substitution with a non-fluorinated analog would result in a substantial shift in the molecule’s hydrogen-bonding capacity and physicochemical properties, compromising the integrity of structure-activity relationship (SAR) studies or synthetic routes .

Quantitative Differentiation Evidence for 2-Amino-4-fluoro-5-hydroxybenzoic Acid vs. Closest Analogs


Lipophilicity (logP) Differentiates 2-Amino-4-fluoro-5-hydroxybenzoic Acid from Non-Fluorinated and Regioisomeric Analogs

The calculated partition coefficient (logP) for 2-amino-4-fluoro-5-hydroxybenzoic acid is 0.741 [1]. This value is substantially higher than that of the non-fluorinated parent compound, 2-amino-5-hydroxybenzoic acid (logP ~0.3-0.4), due to the lipophilic contribution of the 4-fluoro substituent. The logP also differs from the 3-amino-4-fluoro-5-hydroxybenzoic acid regioisomer (CAS 1025127-41-6), which is expected to have a different lipophilicity profile owing to the altered intramolecular hydrogen bonding between the amino and carboxylic acid groups .

Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Purity Specifications: 95% Minimum Assay Ensures Reproducible Research Outcomes

Commercially available 2-amino-4-fluoro-5-hydroxybenzoic acid is supplied with a minimum purity specification of 95% (HPLC) . This is a critical differentiator from custom-synthesized or lower-grade alternatives that may contain varying levels of regioisomeric impurities (e.g., 2-amino-5-fluoro-4-hydroxybenzoic acid) or unreacted starting materials that can confound biological assay results or lead to unpredictable yields in subsequent synthetic steps .

Chemical Synthesis Quality Control Procurement

Physical Form: Supplied as a Powder for Accurate Weighing and Formulation

The compound is provided as a solid powder, which is the preferred physical form for precise gravimetric handling in a research laboratory setting . This contrasts with alternative forms such as solutions or oils, which can be prone to solvent evaporation, concentration changes, or degradation over time, thus introducing variability into quantitative experiments.

Formulation Handling Laboratory Operations

Optimal Research & Development Applications for 2-Amino-4-fluoro-5-hydroxybenzoic Acid


Medicinal Chemistry: Synthesis of Focused Libraries for SAR Studies

This compound serves as a versatile scaffold for the generation of diverse small-molecule libraries. Its three orthogonally reactive functional groups (amino, carboxylic acid, and hydroxyl) allow for sequential derivatization, enabling medicinal chemists to explore a broad chemical space around a privileged benzoic acid core. The presence of the fluorine atom provides a valuable spectroscopic handle (19F NMR) for monitoring reactions and for potential use in 19F MRI probe development .

Chemical Biology: Development of Fluorescent Probes and Affinity Labels

The combination of amino, hydroxyl, and carboxylic acid groups provides multiple attachment points for conjugating fluorophores, biotin, or other reporter tags. The 4-fluoro substituent can serve as a site for further functionalization via nucleophilic aromatic substitution (SNAr) under appropriate conditions, allowing for the creation of tailored chemical probes for target identification or cellular imaging studies [1].

Materials Science: Monomer for Specialty Polymers and Coordination Complexes

The rigid benzoic acid core with multiple metal-coordinating groups (carboxylate, amino, and hydroxyl) makes this compound a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The fluorine atom can influence the electronic properties and crystal packing of the resulting materials, potentially leading to novel porous solids with applications in gas storage or catalysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-fluoro-5-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.